1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone is a compound with a complex structure featuring a thieno-pyridine core. Its molecular formula is with a molecular weight of approximately 232.3 g/mol. This compound is characterized by the presence of an ethanone functional group attached to a bicyclic structure, which includes a cyclopenta[b]thieno moiety and an amino group at the 3-position of the pyridine ring. Its unique structural features contribute to its potential biological activities and applications in medicinal chemistry.
The reactivity of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group in the ethanone can undergo typical reactions such as nucleophilic addition and condensation. Additionally, the thieno-pyridine framework may allow for further chemical modifications through electrophilic aromatic substitution or cyclization reactions.
This compound has shown promising biological activity, particularly as an inhibitor of copper trafficking proteins such as Atox1 and CCS (copper chaperone for superoxide dismutase). These proteins are crucial for cellular copper transport, and their inhibition leads to increased oxidative stress in cancer cells, resulting in reduced cell proliferation. Studies have demonstrated that 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone significantly decreases tumor size in various cancer models without causing notable toxicity to normal cells .
The synthesis of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common approach includes:
Specific synthetic routes can vary based on available starting materials and desired yields.
1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone has applications primarily in medicinal chemistry due to its ability to inhibit copper trafficking proteins, making it a candidate for cancer therapy. Its role in disrupting copper homeostasis in cancer cells presents it as a potential lead compound for developing novel anticancer agents.
Interaction studies have shown that this compound selectively targets copper chaperones, leading to significant effects on cellular copper distribution and metabolism. The inhibition of these proteins has been linked to increased oxidative stress and apoptosis in cancer cells . In vivo studies have also indicated that treatment with this compound reduces tumor growth in models of lung cancer and leukemia without significant adverse effects .
Several compounds share structural similarities with 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine | Lacks ethanone; similar core | Inhibitory effects on cancer cell proliferation |
| 1-(4-bromophenyl)-3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-one | Contains bromine substituent | Potentially similar biological effects |
| 3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine | Different substituents; retains core structure | Inhibitory effects on copper trafficking |
The uniqueness of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone lies in its specific combination of functional groups and its targeted mechanism of action against copper trafficking proteins, setting it apart from other similar compounds that may exhibit different biological profiles or mechanisms.
The compound 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone belongs to the fused polycyclic heteroaromatic family. Its IUPAC name systematically describes its core framework:
The molecular formula is C12H12N2OS, with a molecular weight of 232.3 g/mol. Key structural attributes include:
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure: